molecular formula C25H19FN2OS B2578676 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691873-10-6

2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B2578676
CAS No.: 691873-10-6
M. Wt: 414.5
InChI Key: VZFOQIJJAFQYES-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a synthetic small molecule recognized for its potent inhibitory activity against specific kinase targets. Research indicates it functions as a multi-targeted kinase inhibitor, with particular efficacy against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways [1] . By selectively targeting these critical signaling nodes, this compound provides a valuable chemical tool for investigating the complex interplay of oncogenic and angiogenic processes in cellular and disease models. Its mechanism involves competitive binding at the ATP-binding site of these kinases, leading to the suppression of autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways [1] . This dual inhibition profile makes it a compound of significant interest in preclinical cancer research, where it is used to study tumor cell proliferation, survival, and angiogenesis, and to explore potential synergies with other therapeutic modalities. Its application extends to basic biochemical research aimed at elucidating the role of specific kinases in cellular physiology and pathophysiology.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2OS/c1-15-9-11-17(12-10-15)22-21-23(19-7-2-3-8-20(19)24(21)29)28-25(27-22)30-14-16-5-4-6-18(26)13-16/h2-13,22H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFOQIJJAFQYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=N2)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of indeno-pyrimidine derivatives, characterized by the presence of a fluorobenzyl thioether group and a methylphenyl moiety. Its molecular formula can be represented as C16H16FN3OSC_{16}H_{16}FN_3OS, with a molecular weight of approximately 315.37 g/mol.

Structural Formula

The structural representation can be summarized as follows:

Molecular Structure C16H16FN3OS\text{Molecular Structure }\quad \text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in vitro with IC50 values ranging from 0.5 to 5 µM across various cancer lines, suggesting a promising therapeutic potential in oncology .

The proposed mechanism of action for this class of compounds involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, they may target the PI3K/Akt and MAPK pathways, which are critical in regulating cell proliferation and apoptosis .

Case Studies

  • Study on Cell Lines : A study involving breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 1 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity .
  • In Vivo Efficacy : In animal models, administration of similar indeno-pyrimidine derivatives led to tumor regression in xenograft models with minimal toxicity observed at therapeutic doses .

Data Table: Biological Activity Summary

Activity TypeEffectiveness (IC50/ED50)Reference
Anticancer (breast)0.5 - 5 µM
Apoptosis InductionIncreased caspase-3
Tumor RegressionSignificant in vivo effect

Pharmacological Evaluation

The pharmacological profile of 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one suggests low cytotoxicity compared to standard chemotherapeutics. This is particularly relevant in the context of developing safer cancer therapies that minimize adverse effects on normal tissues.

Toxicity Studies

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile, with no significant adverse effects reported at doses up to 100 mg/kg in rodent models .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to this indeno[1,2-d]pyrimidine structure exhibit anticonvulsant properties. For instance, studies on related derivatives have demonstrated significant activity against induced seizures in animal models. The presence of the fluorobenzyl and methylphenyl groups may enhance the pharmacological profile by improving the compound's lipophilicity and receptor binding affinity.

Anticancer Potential

Indeno[1,2-d]pyrimidines have shown promise in cancer research. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of the sulfur and fluorine substituents with cellular targets could contribute to its anticancer efficacy.

Anti-inflammatory Properties

Compounds containing sulfur moieties are often associated with anti-inflammatory effects. The structural characteristics of 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one suggest potential activity in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indeno[1,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution methods.
  • Functionalization with fluorobenzyl and methylphenyl groups , which can be achieved through various coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant effects of various indeno[1,2-d]pyrimidine derivatives, 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one was tested against pentylenetetrazol-induced seizures in mice. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as an effective anticonvulsant agent.

Case Study 2: Anticancer Screening

A screening of several indeno[1,2-d]pyrimidine derivatives revealed that this compound exhibited selective cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 2/Position 4) Molecular Formula Molecular Weight (g/mol) Key Notes
2-[(3-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 3-Fluorobenzylsulfanyl / 4-methylphenyl C25H17FN2O3S 444.48 High purity (>90%); potential calcium channel modulation inferred from analogs.
2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 3-Chlorobenzylsulfanyl / 4-methylphenyl C25H19ClN2OS 430.90 Discontinued commercially; 95% purity; Cl substitution increases lipophilicity.
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one Thiazolylmethylsulfanyl / 2-fluorophenyl C21H13ClFN3OS2 441.93 Heterocyclic thiazole substituent enhances steric bulk; limited application data.
4-(4-Methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one Methylsulfanyl / 4-methylphenyl C19H16N2OS 320.42 Simplified sulfanyl group; lower molecular weight; CAS 691873-08-2.
4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one Thioxo / 2-fluorophenyl C17H11FN2OS 310.35 Reduced dihydro state; thioxo group may alter redox properties.

Structural and Functional Insights:

Fluorine’s smaller size may enhance metabolic stability relative to chlorine.

Sulfanyl Group Variations :

  • Methylsulfanyl () reduces steric hindrance and lipophilicity compared to benzylsulfanyl groups, which could influence bioavailability .
  • Thiazole-containing sulfanyl groups () introduce heterocyclic rigidity, possibly enhancing selectivity in target interactions .

Biological Activity: Indeno-pyrimidinones with aryl substitutions (e.g., 4-methylphenyl) are linked to calcium antagonistic activity in rat taenia coli models, as seen in structurally related pyridine derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1: Condensation of substituted indenone with thiourea derivatives to form the pyrimidinone core.
  • Step 2: Introduction of the 3-fluorobenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling.
  • Step 3: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Optimization strategies:

  • Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., Pd/C for coupling reactions).
  • Monitor intermediates via LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how should spectral discrepancies be resolved?

Answer:

  • 1H/13C NMR: Focus on aromatic proton splitting patterns (e.g., para-substituted 4-methylphenyl group) and fluorine coupling (J ~8–12 Hz for 3-fluorobenzyl).
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography (if crystalline): Resolve ambiguity in stereochemistry or regiochemistry (e.g., indeno-pyrimidinone ring conformation) .

Resolving discrepancies:

  • Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated vibrational modes .
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

Advanced: How can computational models predict solubility and pharmacokinetic properties, and how should mismatches with experimental data be addressed?

Answer:

  • Solubility prediction: Use COSMO-RS or Abraham solvation parameters to estimate logP (target <3 for oral bioavailability).
  • ADMET profiling: Apply QSAR models (e.g., SwissADME) to predict CYP450 inhibition or hERG liability .

Addressing mismatches:

  • Reconcile in silico logP (~2.8) with experimental shake-flask results by adjusting ionization states (pKa via potentiometric titration).
  • Validate permeability using parallel artificial membrane assays (PAMPA) alongside Caco-2 cell models .

Advanced: What experimental designs are optimal for assessing environmental stability and degradation pathways?

Answer:
Adopt a tiered approach:

Hydrolytic stability: Incubate at pH 1–13 (37°C, 72 hrs) and quantify degradation via UPLC-UV.

Photolytic studies: Expose to UV-Vis light (300–800 nm) in climate chambers; monitor by LC-HRMS for radical-mediated byproducts .

Data interpretation:

  • Use principal component analysis (PCA) to correlate degradation rates with substituent electronic effects (e.g., electron-withdrawing fluorine groups enhance hydrolytic resistance) .

Advanced: How can contradictory bioactivity data from enzyme inhibition vs. cell-based assays be systematically resolved?

Answer:

  • Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays vs. cellular ATP levels).
  • Step 2: Use orthogonal methods (e.g., SPR for binding affinity vs. Western blot for target engagement).
  • Step 3: Apply systems biology modeling to account off-target effects (e.g., network pharmacology) .

Case example:
If IC50 in enzymatic assay (10 nM) conflicts with EC50 in cells (1 µM), check membrane permeability (PAMPA) or efflux transporter involvement (e.g., P-gp inhibition) .

Advanced: What strategies improve crystallization for X-ray diffraction studies of this compound?

Answer:

  • Solvent screening: Test mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Additive screening: Introduce co-crystallization agents (e.g., carboxylic acids) to stabilize π-π stacking.
  • Temperature gradients: Use vapor diffusion at 4°C to reduce nucleation density .

Troubleshooting:
If crystals are unstable, switch to synchrotron radiation for smaller, weakly diffracting crystals .

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